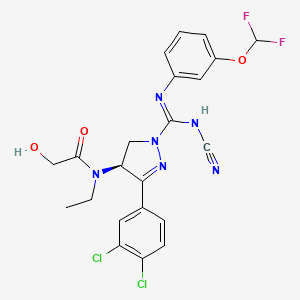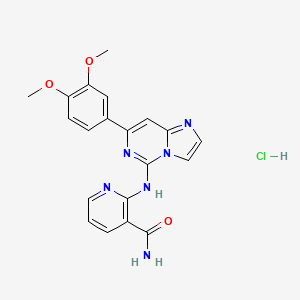![molecular formula C29H35N3O4 B606020 N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol CAS No. 934264-38-7](/img/structure/B606020.png)
N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bentysrepinine, also known as Y-101, is a novel anti-HBV agent inhibiting DNA-HBV and cccDNA activities for the treatment of hepatitis B virus (HBV)-infected hepatitis.
Wissenschaftliche Forschungsanwendungen
Synthesis Development
Hu et al. (2014) developed a practical and scalable synthesis method for the anti-HBV drug N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol (Y101). This improved route did not require purification by column chromatography for all steps and effectively suppressed the formation of impurities, demonstrating its efficiency in large-scale synthesis (Hu et al., 2014).
Impurity Identification and Minimization
Hu et al. (2013) identified and synthesized potential impurities in Y101, a preclinical anti-HBV drug, applying practical strategies to minimize these impurities to meet International Conference on Harmonization standards. This approach can be applied to quality control in Y101 clinical sample manufacture (Hu et al., 2013).
Process Development and Impurity Management
In another study, Hu et al. (2016) detailed the process development of Y101, focusing on identifying and minimizing nine novel process impurities observed during laboratory optimization and bulk synthesis (Hu et al., 2016).
Quality Control in Intermediate Synthesis
Cao Pei-xu (2014) established a method for determining N-(N-benzoyl-O-benzoyl-L-tyrosyl)-L-phenylalaninol (M057), an intermediate for Y101, and three of its impurities using HPLC/MS. This method is used as a standard for quality control of M057 (Cao Pei-xu, 2014).
Comparative Pharmacokinetics and Toxicokinetics
Fan et al. (2019) investigated the pharmacokinetics and toxicokinetics of Y101 in various species, noting significant differences in metabolic profiles between species and identifying monkeys as a suitable animal model for preclinical safety evaluation of Y101 (Fan et al., 2019).
Diagnostic Applications
Arvanitakis and Greenberger (1976) explored the use of a synthetic peptide, N-benzoyl-L-tyrosyl-p-aminobenzoic acid, for diagnosing pancreatic disease, demonstrating its potential as a valuable diagnostic tool (Arvanitakis & Greenberger, 1976).
Eigenschaften
CAS-Nummer |
934264-38-7 |
|---|---|
Produktname |
N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol |
Molekularformel |
C29H35N3O4 |
Molekulargewicht |
489.616 |
IUPAC-Name |
N-[(2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C29H35N3O4/c1-32(2)17-18-36-26-15-13-23(14-16-26)20-27(31-28(34)24-11-7-4-8-12-24)29(35)30-25(21-33)19-22-9-5-3-6-10-22/h3-16,25,27,33H,17-21H2,1-2H3,(H,30,35)(H,31,34)/t25-,27-/m0/s1 |
InChI-Schlüssel |
XWEMGJQQCSSGPN-BDYUSTAISA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C3=CC=CC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bentysrepinine; Y101; Y-101; Y 101 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605939.png)
![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)
![4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide](/img/structure/B605941.png)

![(2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide](/img/structure/B605944.png)

![5-[(4S)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile](/img/structure/B605948.png)

![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)


![3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B605956.png)
![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)